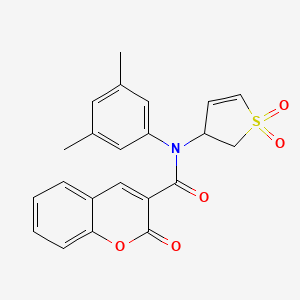
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-CPP, is a nitric oxide (NO) scavenging agent and a potent inhibitor of nitric oxide synthase (NOS). It is a yellow-brown crystalline compound with a melting point of 115-117°C and a molecular weight of 282.7 g/mol. 4-CPP has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of related pyrazolone derivatives involves multi-step chemical reactions that yield compounds with significant structural diversity. These compounds are often characterized using advanced techniques such as single-crystal X-ray diffraction, which provides detailed information about their molecular structure. For example, research on the synthesis and structural characterization of isostructural compounds with similar chemical frameworks has led to the development of materials that are analyzed for their crystallographic properties, showing the compounds' planarity and molecular conformations (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are pivotal in understanding the interaction of pyrazolone derivatives with biological targets and their electronic properties. Studies employing density functional theory (DFT) and other computational methods reveal insights into the compounds' molecular structure, vibrational spectra, and potential energy distribution. These studies often aim to predict the biological activity of these compounds based on molecular docking results, providing a theoretical foundation for further experimental investigation (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Spectroscopic Analysis and Biological Activity
Spectroscopic techniques such as FT-IR and NMR are commonly used to analyze the structure of pyrazolone derivatives. These studies often extend to exploring the biological activities of the compounds, such as their antimicrobial and anticancer properties. The research demonstrates the compounds' potential as bioactive molecules, highlighting their significance in the development of new therapeutic agents (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, Van Alsenoy, 2019).
Electrochemical Studies
Electrochemical studies on pyrazolone derivatives, including their Cu(II) complexes, shed light on the compounds' electrochemical properties and potential applications in various fields. These studies often involve characterizing the complexes using various spectroscopic and analytical techniques to determine their structural and electronic properties (Nakum, Jadeja, 2018).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-(4-chlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-7-11(8-6-10)19-15(20)13(9-18-19)12-3-1-2-4-14(12)17/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXDMFPVCSZJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

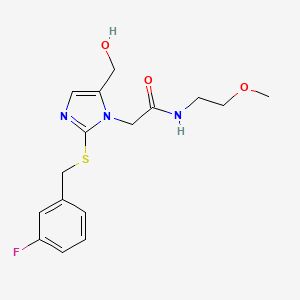
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
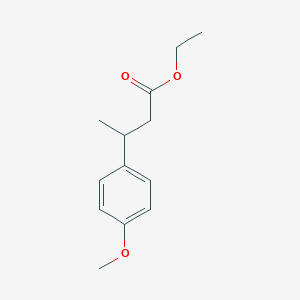
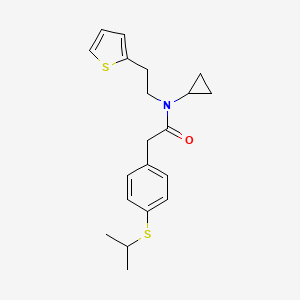
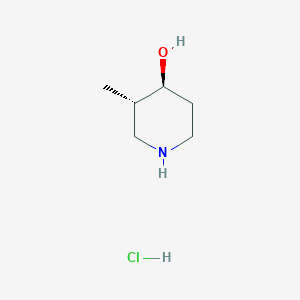
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)
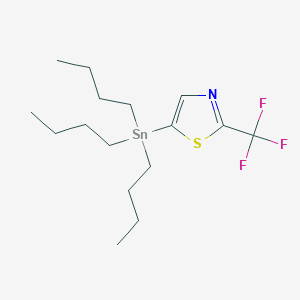
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
